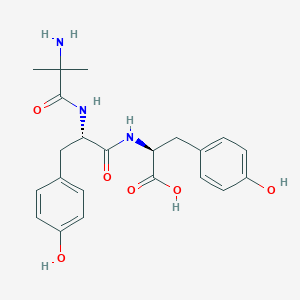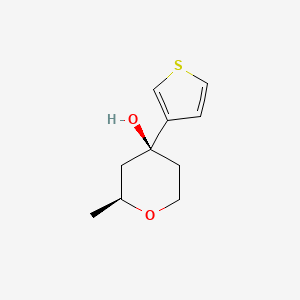![molecular formula C11H10 B12550880 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 144722-75-8](/img/structure/B12550880.png)
3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)bicyclo[420]octa-1,3,5,7-tetraene is an organic compound with the molecular formula C11H12 This compound is characterized by a bicyclic structure with four double bonds, making it a highly conjugated system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the use of benzocyclobutene as a starting material. The synthetic route typically includes the following steps:
Grignard Reaction: Benzocyclobutene is reacted with a Grignard reagent, such as (2-bromo-vinyl)-benzene, in the presence of magnesium and dry tetrahydrofuran (THF) under an inert atmosphere.
Cyclization: The intermediate product undergoes a cyclization reaction to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated or functionalized derivatives.
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The pathways involved may include:
Radical Formation: Initiation of radical reactions through homolytic cleavage of the double bonds.
Electrophilic Addition: Addition of electrophiles to the double bonds, leading to the formation of carbocations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the prop-2-en-1-yl group.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Similar structure but without the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group in 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene enhances its reactivity and potential applications compared to its analogs. This unique functional group allows for additional chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
144722-75-8 |
|---|---|
Formule moléculaire |
C11H10 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-prop-2-enylbicyclo[4.2.0]octa-1(6),2,4,7-tetraene |
InChI |
InChI=1S/C11H10/c1-2-3-9-4-5-10-6-7-11(10)8-9/h2,4-8H,1,3H2 |
Clé InChI |
MTTFVZPJTOQFCB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC2=C(C=C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



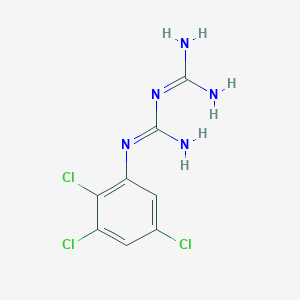
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

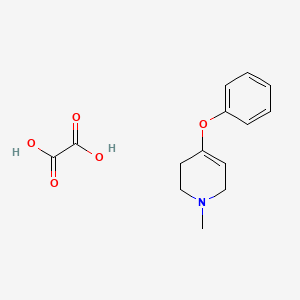

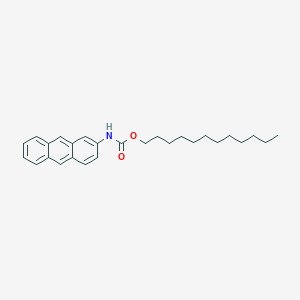
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
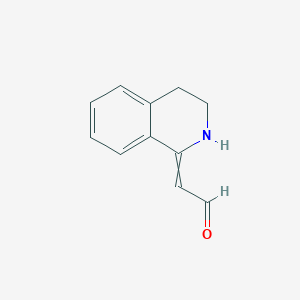
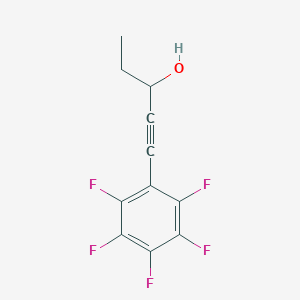
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
